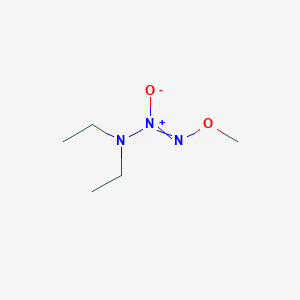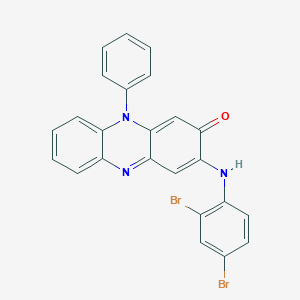![molecular formula C16H22Cl2S2 B14320845 [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride CAS No. 102803-42-9](/img/structure/B14320845.png)
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound features a naphthalene core with two methylene bridges, each linked to a dimethylsulfanium group, and is stabilized by two chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride typically involves the reaction of naphthalene derivatives with suitable sulfonium precursors. One common method includes the reaction of naphthalene-1,4-diylbis(methylene) with dimethylsulfanium chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups to sulfides.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide or cyanide ions can replace the chloride ions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces sulfides.
Aplicaciones Científicas De Investigación
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride exerts its effects involves its interaction with molecular targets through its sulfonium groups. These groups can form strong interactions with nucleophiles, facilitating various chemical transformations. The naphthalene core provides a stable framework that can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,7-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(1-butylpyrrolidinium) bromide
Uniqueness
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride is unique due to its specific substitution pattern and the presence of dimethylsulfanium groups
Propiedades
Número CAS |
102803-42-9 |
|---|---|
Fórmula molecular |
C16H22Cl2S2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
[4-(dimethylsulfoniomethyl)naphthalen-1-yl]methyl-dimethylsulfanium;dichloride |
InChI |
InChI=1S/C16H22S2.2ClH/c1-17(2)11-13-9-10-14(12-18(3)4)16-8-6-5-7-15(13)16;;/h5-10H,11-12H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
PQCCJFJUQDRORD-UHFFFAOYSA-L |
SMILES canónico |
C[S+](C)CC1=CC=C(C2=CC=CC=C12)C[S+](C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)

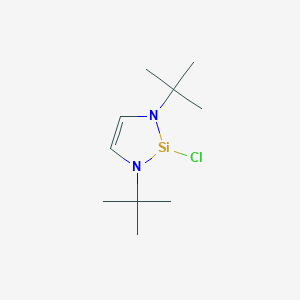
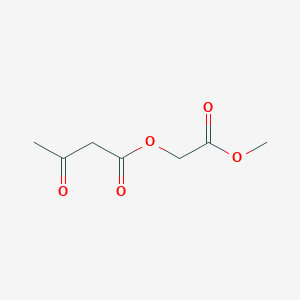
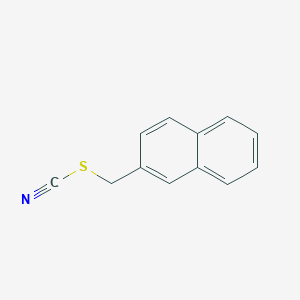
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)

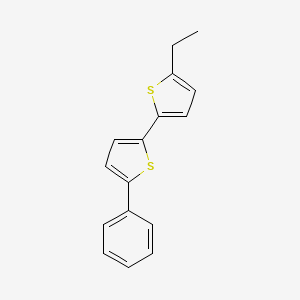
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)

